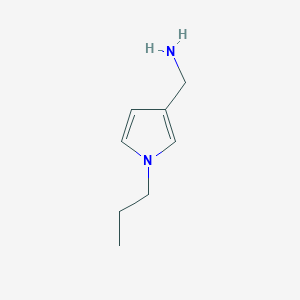

(1-propyl-1H-pyrrol-3-yl)methanamine

説明

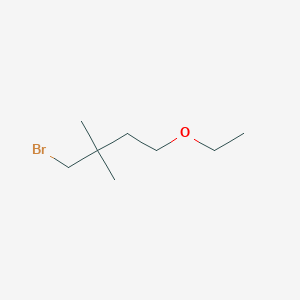

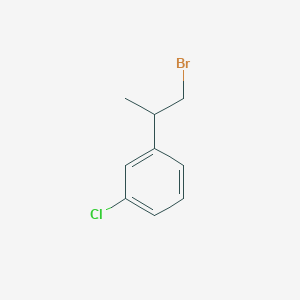

“(1-propyl-1H-pyrrol-3-yl)methanamine” is a chemical compound with the molecular formula C8H14N2 . It is also known as 1H-Pyrrole-3-methanamine, 1-propyl- . The compound has a molecular weight of 138.21 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at temperatures below -10°C .科学的研究の応用

Catalytic Applications

Unsymmetrical pincer palladacycles, derived from related pyrrol-based compounds, have been synthesized and evaluated for their catalytic activities. These complexes demonstrate good activity and selectivity in catalytic processes, where the palladacycle remains in the Pd(II) state, highlighting their potential in organic synthesis and catalysis (Roffe et al., 2016).

Drug Discovery Scaffolds

Hexahydro-2H-thieno[2,3-c]pyrrole, a scaffold with structural similarities, has been proposed for constructing compound libraries in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold have been developed, demonstrating the potential of such structures in medicinal chemistry (Yarmolchuk et al., 2011).

Molecular Design for Peptide Stability

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffolds have been designed to stabilize parallel turn conformations in peptides. This research demonstrates the utility of pyrrolo-based compounds in designing molecules that can influence peptide structures and stability (Bucci et al., 2018).

Anticancer Activity

Pyrrole Schiff base ligands have been used to synthesize new palladium (Pd)II and platinum (Pt)II complexes, which have been characterized for their anticancer activities. The study suggests the potential of pyrrole-based compounds in developing new anticancer agents (Mbugua et al., 2020).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with related compounds, have been evaluated for anticonvulsant activity. This research indicates the potential therapeutic applications of pyrrole-related compounds in treating seizures (Pandey & Srivastava, 2011).

Serotonin Receptor Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" for serotonin 5-HT1A receptors, displaying potent antidepressant-like activity. This underscores the importance of pyrrol-based compounds in the design of new therapeutics for mental health disorders (Sniecikowska et al., 2019).

Safety and Hazards

作用機序

Target of Action

It is known that many indole derivatives, which share a similar structure with (1-propyl-1h-pyrrol-3-yl)methanamine, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, methenamine, a compound with a similar structure, is hydrolyzed to formaldehyde in acidic environments . Formaldehyde is considered to be highly bactericidal . This suggests that this compound may also undergo a similar transformation under certain conditions, leading to interactions with its targets that result in changes at the molecular level.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities . They are involved in various biochemical pathways, affecting processes such as cell proliferation, migration, angiogenesis, and more .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, water, and nutrition can induce abiotic stresses in plants, affecting the development and quality of fruits . Similarly, changes in soil properties due to soil development time are important factors driving differences in microbial communities in volcanic soils . Therefore, it can be inferred that environmental factors may also influence the action of this compound.

特性

IUPAC Name |

(1-propylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-4-10-5-3-8(6-9)7-10/h3,5,7H,2,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKPVILXADENLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)

amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)

![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)

![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)